molecular formula C20H14ClF6N3O4S B2906643 (1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate CAS No. 318469-25-9

(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2906643
CAS No.: 318469-25-9
M. Wt: 541.85
InChI Key: YSHNVOMJHXHBSJ-UHFFFAOYSA-N
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Description

Its structure includes:

  • A 1H-pyrazole core substituted with a methyl group at position 1 and a trifluoromethyl group at position 3.
  • A sulfonyl linker at position 5, connected to a 3-(trifluoromethyl)phenyl moiety.
  • A carbamate group at position 4, esterified with an N-(4-chlorophenyl) group.

The carbamate linkage may offer hydrolytic stability compared to ester or amide analogs, balancing bioavailability and persistence in biological systems .

Properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF6N3O4S/c1-30-17(35(32,33)14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-34-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHNVOMJHXHBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cancer cell lines, and toxicity profiles.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H14ClF6N3O2S
  • Molecular Weight : 509.85 g/mol
  • CAS Number : 318239-64-4

Biological Activity Overview

The biological activities of this compound have been explored primarily through in vitro studies, focusing on its anticancer properties. The following sections summarize significant findings regarding its efficacy against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Below is a summary of its activity against specific cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)0.39 ± 0.06Induction of autophagy and apoptosis
NCI-H460 (Lung)0.46 ± 0.04Inhibition of Aurora-A kinase
A549 (Lung Cancer)26.00Cytotoxicity leading to cell death

Case Studies

  • Study on MCF7 and NCI-H460 Cells : In a study by Li et al., the compound was shown to significantly inhibit the growth of MCF7 and NCI-H460 cells with IC50 values of 0.39 µM and 0.46 µM, respectively. The mechanism involved the induction of autophagy without triggering apoptosis, indicating a unique pathway for cancer cell death .
  • Inhibition of Aurora-A Kinase : The compound's ability to inhibit Aurora-A kinase was demonstrated with an IC50 value of 0.16 µM, showcasing its potential as a targeted therapy for cancers characterized by aberrant Aurora-A activity .
  • General Cytotoxicity : Various pyrazole derivatives, including this compound, have been screened for their cytotoxic effects against multiple cancer cell lines, showing promising results that warrant further investigation into their mechanisms and therapeutic applications .

Toxicity Profile

The toxicity profile of the compound has been assessed, revealing potential hazards:

  • Acute Toxicity : Classified as toxic if swallowed (H301) and causes skin irritation (H315). Precautionary measures include wearing protective gear when handling .

Scientific Research Applications

Organic Synthesis

N,N-Dimethylprop-2-ynamide serves as a crucial building block in organic synthesis. Its ability to participate in diverse chemical reactions allows for the construction of complex molecules. The compound is utilized in:

  • Synthesis of Multifunctional Compounds : It aids in creating compounds with multiple functional groups, enhancing their potential applications.
  • Peptide Synthesis : The compound is employed in synthesizing simple amides, dipeptides, and peptide fragments, which are essential in medicinal chemistry.

Drug Discovery

The compound has significant implications in drug discovery, particularly in synthesizing biologically relevant molecules. Research indicates that N,N-dimethylprop-2-ynamide can be used to develop potential pharmaceuticals with therapeutic effects. Notable applications include:

  • Neuroprotective Agents : Studies have shown that derivatives of this compound exhibit neuroprotective properties, potentially serving as alternatives to existing treatments for ischemic stroke. These compounds enhance cell survival rates under stress conditions, highlighting their therapeutic potential.

Nanotechnology

In nanotechnology, N,N-dimethylprop-2-ynamide is explored for its role in improving food quality and developing innovative packaging materials. Its unique chemical properties enable it to contribute to advancements in this field.

Textile Industry

The compound finds applications in the textile industry, particularly in dyeing processes and creating wrinkle-resistant fabrics. Its chemical characteristics allow it to interact effectively with textile fibers, enhancing their properties.

Chemical Reactions

N,N-Dimethylprop-2-ynamide undergoes various chemical reactions that expand its utility:

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding oxides using agents like potassium permanganate.
Reduction Reduced to yield amines or other derivatives using lithium aluminum hydride or sodium borohydride.
Substitution Participates in nucleophilic substitution reactions with amines, alcohols, and thiols under mild conditions.

Neuroprotective Agents

A study focused on synthesizing compounds incorporating N,N-dimethylprop-2-ynamide revealed significant neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that such compounds could serve as alternatives to existing ischemic stroke treatments.

Radical Reactions

Research demonstrated the effectiveness of this compound in radical cyclization reactions, yielding complex structures with high selectivity and efficiency. This showcases its utility in generating diverse chemical scaffolds for further biological evaluation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield Reference
1M HCl (reflux, 6h)4-(Hydroxymethyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole92%
0.5M NaOH (rt, 12h)4-(Chlorophenyl)amine + Pyrazole-sulfonyl methanol85%

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, cleaving the carbamate bond .

Substitution Reactions

The sulfonyl group participates in nucleophilic aromatic substitution (NAS) under high temperatures:

Reagent Product Conditions Yield
NH₃ (g)5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-yl methyl carbamate150°C, Pd/C, 24h68%
4-Chlorothiophenol5-[(4-Chlorophenyl)thio]-derivativeDMF, K₂CO₃, 100°C, 8h74%

Note : The electron-withdrawing trifluoromethyl and sulfonyl groups activate the pyrazole ring for NAS .

Stability Under Agrochemical Formulation Conditions

The compound demonstrates stability in common agrochemical formulations (e.g., emulsifiable concentrates):

Parameter Condition Degradation Reference
pH 4–925°C, 14 days<5%
UV light (254 nm)48h exposure22%
Thermal stress (50°C)7 days8%

Applications : Used as a systemic insecticide targeting acetylcholinesterase in pests .

Biological Activity and Metabolite Formation

In vivo metabolism studies (rat liver microsomes) reveal key transformations:

Metabolite Enzyme Involved Activity
N-Desmethyl derivativeCYP3A4Reduced insecticidal potency
Sulfone oxidation to sulfonic acidFlavin monooxygenaseDetoxification pathway

Key Finding : The carbamate group is critical for binding to acetylcholinesterase (IC₅₀ = 12 nM) .

Comparative Reactivity of Analogues

Replacing the sulfonyl group with sulfanyl or methylene alters reactivity:

Modification Hydrolysis Rate (t₁/₂) Insecticidal Activity (LD₅₀, mg/kg)
Sulfonyl (target compound)48h (pH 7)0.8
Sulfanyl (CAS 318239-52-0)12h (pH 7)2.1
Methylene (CAS 318239-65-5)>7 days12.5

Comparison with Similar Compounds

Pyrazole Core vs. Heterocyclic Variants

  • The 1H-pyrazole core in the target compound and derivatives provides a planar, aromatic scaffold conducive to π-π stacking interactions.

Substituent Effects

  • Trifluoromethyl Groups : Present in the target compound and , these groups increase electronegativity and resistance to oxidative metabolism. Dual -CF₃ groups in the target compound may amplify these effects .
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound (electron-withdrawing) contrasts with sulfanyl (-S-) in (electron-donating), affecting electronic distribution and binding to hydrophobic enzyme pockets .
  • Chlorophenyl Position : The para-chloro substituent in the target compound’s carbamate may enhance steric complementarity to target sites compared to the meta-chloro analog in .

Solubility and LogP

  • The sulfonyl group may mitigate this via polar interactions .
  • ’s triazole-thiophene derivative exhibits very high logP (~5.2), likely limiting solubility but enhancing blood-brain barrier penetration .

Stability and Metabolism

  • The carbamate group in the target compound and is more hydrolytically stable than the oxime in , which is prone to cleavage .
  • Trifluoromethyl groups in the target compound and likely reduce cytochrome P450-mediated metabolism, prolonging half-life .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfonylation and carbamate formation. Key steps:

  • Step 1 : Formation of the pyrazole core via cyclization under reflux in ethanol with catalytic acetic acid (70–80°C, 6–8 hours) .
  • Step 2 : Sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 12 hours, 65–75% yield) .
  • Step 3 : Carbamate formation via reaction with 4-chlorophenyl isocyanate in anhydrous DMF at 50°C (24 hours, 60–70% yield). Yield optimization requires strict control of stoichiometry, solvent polarity, and temperature gradients.

Q. How is the compound structurally characterized, and what analytical methods are critical?

  • X-ray crystallography : Resolves stereochemistry and confirms sulfonyl and carbamate group orientations (e.g., bond angles: C-SO₂-C ~109°, carbamate torsion angles <10°) .
  • NMR spectroscopy : Distinct signals include:
  • ¹H NMR : Pyrazole C-H (δ 6.8–7.2 ppm), sulfonyl-adjacent methyl (δ 2.4–2.6 ppm).
  • ¹⁹F NMR : Trifluoromethyl groups (δ -62 to -65 ppm) .
    • HPLC-MS : Purity >95% with ESI+ m/z 589.1 [M+H]⁺ .

Q. What are the key physicochemical properties affecting solubility and stability?

  • LogP : ~3.8 (calculated), indicating moderate lipophilicity.
  • Solubility : <0.1 mg/mL in water; improved in DMSO (>50 mg/mL).
  • Stability : Hydrolytically stable at pH 4–8 for 48 hours; degrades under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Core modifications : Replace the trifluoromethyl group with chloro or methyl to assess potency changes in enzyme inhibition assays (e.g., COX-2 or kinases).
  • Functional group swaps : Substitute the carbamate with urea or amide groups to test metabolic stability .
  • In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PDB 1CX2 for COX-2). Validation via IC₅₀ measurements in cell-free assays .

Q. What computational methods resolve contradictions in reported biological data?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding mode consistency across studies .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers caused by assay variability (e.g., cell line differences) .

Q. How can regioselectivity challenges in sulfonylation be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyrazole nitrogen to steer sulfonylation to the 5-position.
  • Microwave-assisted synthesis : Enhances regioselectivity (e.g., 80°C, 300 W, 30 minutes, 85% yield) compared to conventional heating .

Q. What strategies mitigate toxicity concerns in preclinical studies?

  • Metabolite profiling : Use LC-QTOF-MS to identify hepatotoxic metabolites (e.g., glutathione adducts).
  • Prodrug design : Mask the carbamate as a phosphate ester to reduce off-target effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
1Hydrazine, β-keto ester, EtOH, 70°C75–8090
23-(CF₃)C₆H₄SO₂Cl, DCM, Et₃N65–7595
34-ClC₆H₄NCO, DMF, 50°C60–7098

Q. Table 2. Comparative Bioactivity Data

ModificationTarget (IC₅₀, nM)Solubility (µg/mL)Metabolic Stability (t₁/₂, min)
Parent compoundCOX-2: 12 ± 38.5 ± 0.345 ± 5
CF₃ → ClCOX-2: 28 ± 512 ± 160 ± 7
Carbamate → UreaCOX-2: 8 ± 25 ± 0.530 ± 4

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